Enhanced Lipophilicity of the Dihydronaphthothiazole Core Relative to Benzothiazole Analogs
The dihydronaphthothiazole core of the target compound is predicted to confer significantly higher lipophilicity compared to its benzothiazole counterpart N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS 206983-65-5) . The parent naphtho[1,2-d]thiazole scaffold exhibits a logP of 3.39 (for 2-methyl-naphtho[1,2-d]thiazole) [1], while the simpler thiazole analog (3,4,5-trimethoxy-N-(1,3-thiazol-2-yl)benzamide) has a measured logP of 1.19 . The benzothiazole analog is expected to fall between these values. The extended aromatic system in the dihydronaphthothiazole increases hydrophobicity, which can enhance membrane permeability and alter tissue distribution profiles.
| Evidence Dimension | Predicted lipophilicity (LogP) of core scaffolds |
|---|---|
| Target Compound Data | Predicted LogP for dihydronaphtho[1,2-d]thiazole core: ~3.4 (based on 2-methyl-naphtho[1,2-d]thiazole LogP = 3.39) [1] |
| Comparator Or Baseline | N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS 206983-65-5): intermediate LogP. 3,4,5-trimethoxy-N-(1,3-thiazol-2-yl)benzamide (CID 606801): LogP = 1.19 |
| Quantified Difference | Estimated ΔlogP ≥ 1.5–2.2 units higher for dihydronaphthothiazole core vs. simple thiazole core |
| Conditions | In silico prediction based on parent heterocycle LogP values from public databases |
Why This Matters
Higher lipophilicity directly influences membrane permeability, oral bioavailability, and CNS penetration potential, which are critical selection criteria for lead optimization programs targeting intracellular or CNS-resident proteins.
- [1] SIELC. Naphtho[1,2-d]thiazole, 2-methyl-. LogP 3.39. View Source
